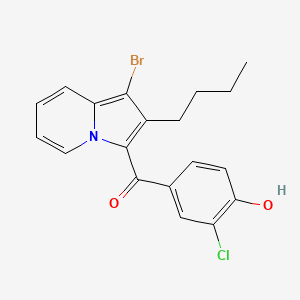
(1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone is a complex organic compound that features a unique combination of functional groups, including a bromine atom, a butyl group, an indolizine ring, a chloro group, and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indolizine ring system, followed by the introduction of the butyl group and bromine atom. The final step involves the coupling of the indolizine derivative with a 3-chloro-4-hydroxyphenylmethanone precursor under specific reaction conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indolizine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, making it a potential candidate for drug discovery and development. Its structural features suggest it could interact with specific biological targets, leading to therapeutic effects.
Industry
In the material science industry, this compound could be used in the development of advanced materials with unique properties, such as enhanced conductivity or improved mechanical strength.
Mecanismo De Acción
The mechanism of action of (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indolizine ring and hydroxyphenyl groups could play crucial roles in these interactions, influencing the compound’s overall efficacy and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(1-Bromo-2-butylindolizin-3-yl)(4-hydroxyphenyl)methanone: Similar structure but lacks the chloro group.
(1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-methoxyphenyl)methanone: Similar structure but has a methoxy group instead of a hydroxy group.
Uniqueness
The presence of both the chloro and hydroxy groups in (1-Bromo-2-butylindolizin-3-yl)(3-chloro-4-hydroxyphenyl)methanone makes it unique compared to its analogs
Propiedades
Número CAS |
77832-95-2 |
|---|---|
Fórmula molecular |
C19H17BrClNO2 |
Peso molecular |
406.7 g/mol |
Nombre IUPAC |
(1-bromo-2-butylindolizin-3-yl)-(3-chloro-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H17BrClNO2/c1-2-3-6-13-17(20)15-7-4-5-10-22(15)18(13)19(24)12-8-9-16(23)14(21)11-12/h4-5,7-11,23H,2-3,6H2,1H3 |
Clave InChI |
NPABWTIRKBWPTB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(N2C=CC=CC2=C1Br)C(=O)C3=CC(=C(C=C3)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)
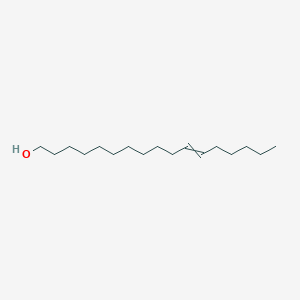



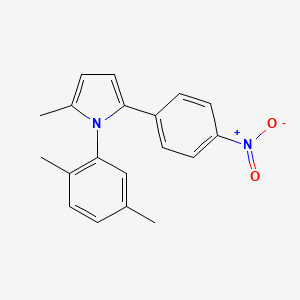
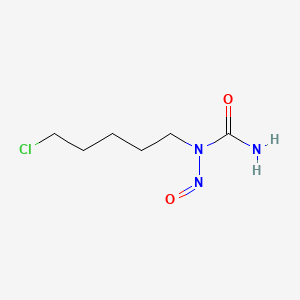
![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)

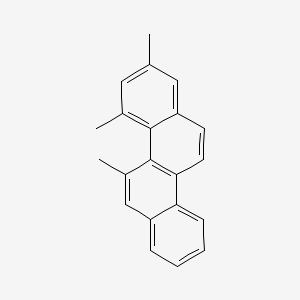
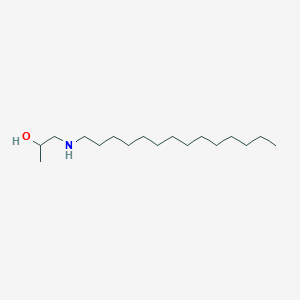
![Diethyl [(ethylamino)methylidene]propanedioate](/img/structure/B14451955.png)
